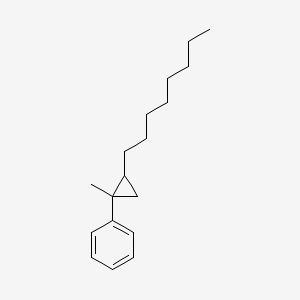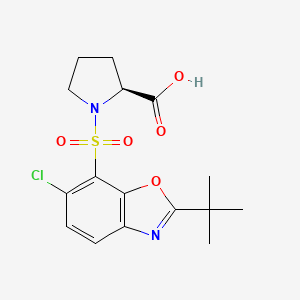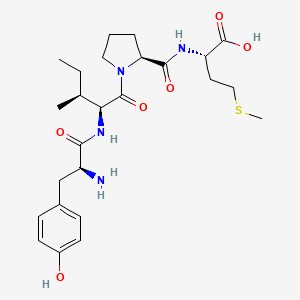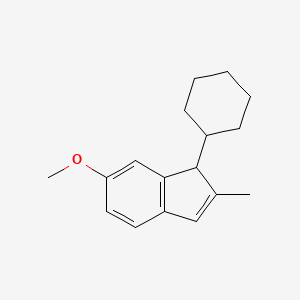
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C17H18Si This compound is characterized by its unique structure, which includes a phenyl group, octadiene, and diynyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the acetylenic compounds. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced silane derivatives.
Substitution: The silicon atom in the compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield silane derivatives with different degrees of hydrogenation.
Wissenschaftliche Forschungsanwendungen
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of new biomaterials and as a probe in biological studies to understand the interactions between silicon-containing compounds and biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for the synthesis of silicon-based pharmaceuticals.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as coatings and adhesives, that require specific chemical and physical characteristics.
Wirkmechanismus
The mechanism by which Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The phenyl and diynyl groups provide additional sites for chemical modifications, allowing for the fine-tuning of the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Octadiene: A related compound with a similar carbon backbone but without the silicon and phenyl groups.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety, similar to the structure of Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane.
Trimethylsilylacetylene: A simpler organosilicon compound with a trimethylsilyl group attached to an acetylene moiety.
Uniqueness
This compound is unique due to the combination of its silicon atom, phenyl group, and diynyl groups This unique structure imparts specific chemical properties that are not found in simpler compounds like 1,7-octadiene or phenylacetylene
Eigenschaften
CAS-Nummer |
648435-58-9 |
|---|---|
Molekularformel |
C17H18Si |
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
trimethyl(8-phenylocta-1,7-dien-3,5-diynyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8-16H,1-3H3 |
InChI-Schlüssel |
AGEMYZBPCBJGMC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CC#CC#CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)

![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)

![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)



![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
